molecular formula C17H12N4O7S2 B2482515 (E)-3-((2,4-dinitrophenyl)amino)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 881815-67-4

(E)-3-((2,4-dinitrophenyl)amino)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No. B2482515
CAS RN: 881815-67-4
M. Wt: 448.42
InChI Key: QEEMUMJJGVILFS-VIZOYTHASA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives involves the condensation of rhodanine or related thioxothiazolidinones with aldehydes or ketones in the presence of catalysts such as zinc chloride or using microwave-assisted synthesis methods. These reactions typically result in the formation of benzylidene derivatives with high yields, demonstrating the versatility and efficiency of thiazolidinone synthesis techniques (Patel et al., 2010), (Zidar, Nace et al., 2009).

Molecular Structure Analysis

Thiazolidinone derivatives exhibit a range of molecular structures, including hydrogen-bonded dimers, chains, and sheets, as demonstrated by crystallographic studies. These structures are influenced by various interactions, such as N-H...O hydrogen bonds, C-H...pi(arene) hydrogen bonds, and prototropic tautomerism, contributing to the compounds' chemical diversity and potential reactivity (Delgado et al., 2005), (Sydorenko et al., 2022).

Chemical Reactions and Properties

Thiazolidinone derivatives participate in a variety of chemical reactions, including cycloadditions, condensations, and nucleophilic substitutions, leading to the formation of complex structures with functional groups that contribute to their chemical properties. These reactions are essential for the synthesis of derivatives with specific biological activities (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and substituents. These properties are crucial for the compounds' applications in material science and pharmaceutical formulations, as well as for their storage and handling (El-Gaby et al., 2009).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability, and biological activity, are determined by their molecular structure and functional groups. These compounds exhibit a wide range of biological activities, such as antimicrobial and antifungal effects, which are attributed to their ability to interact with biological targets through various mechanisms of action (Trotsko et al., 2018), (Krátký et al., 2023).

Scientific Research Applications

Structural and Synthetic Development Insights

The synthesis and development of 1,3-thiazolidin-4-ones and their derivatives, including glitazones and rhodanines, have historical roots dating back to the mid-nineteenth century. These compounds have been recognized for their significant pharmacological importance, being integral to several commercial pharmaceuticals. Advanced synthesis methodologies, incorporating green chemistry principles, have been developed to obtain these compounds. Their structural diversity allows for potential activities against a range of diseases, indicating a promising future in medicinal chemistry (Santos, Jones Junior, & Silva, 2018).

Pharmacological Significance

The 2,4-thiazolidinedione (TZD) scaffold, closely related to the compound , is explored for its versatility in the discovery of novel molecules targeting specific ailments, including insulin resistance and Type 2 Diabetes Mellitus (T2DM). The review on TZDs as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors highlights the structural modifications enhancing the activity profile against PTP 1B, a regulator of insulin signaling. This indicates the compound's relevance in developing potential treatments for T2DM (Verma, Yadav, & Thareja, 2019).

properties

IUPAC Name

(5E)-3-(2,4-dinitroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O7S2/c1-28-14-6-9(2-5-13(14)22)7-15-16(23)19(17(29)30-15)18-11-4-3-10(20(24)25)8-12(11)21(26)27/h2-8,18,22H,1H3/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEMUMJJGVILFS-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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